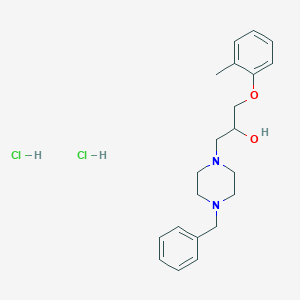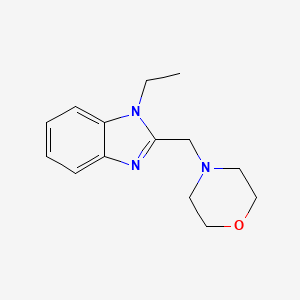![molecular formula C19H22N2O3S2 B4397724 1-(methylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-3-carboxamide](/img/structure/B4397724.png)
1-(methylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-3-carboxamide
Overview
Description
1-(methylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a phenylthio group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a phenylthiol reagent.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be attached through a sulfonylation reaction using a methylsulfonyl chloride reagent.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The piperidine ring can undergo substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(methylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. For example, it may inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 1-(methylsulfonyl)-N-[2-(phenylthio)phenyl]-2-piperidinecarboxamide
- 1-(methylsulfonyl)-N-[2-(phenylthio)phenyl]-4-piperidinecarboxamide
- 1-(methylsulfonyl)-N-[2-(phenylthio)phenyl]-5-piperidinecarboxamide
Uniqueness
1-(methylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-3-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The position of the phenylthio and methylsulfonyl groups on the piperidine ring can significantly influence the compound’s properties, making it a valuable molecule for various applications.
Properties
IUPAC Name |
1-methylsulfonyl-N-(2-phenylsulfanylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-26(23,24)21-13-7-8-15(14-21)19(22)20-17-11-5-6-12-18(17)25-16-9-3-2-4-10-16/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXJTRULMPHSNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4397646.png)

![3-(3,4-diethoxyphenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide](/img/structure/B4397669.png)


![4-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4397683.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-(propan-2-yl)benzamide](/img/structure/B4397690.png)
![1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]imidazole](/img/structure/B4397704.png)
![3-(3-bromophenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4397717.png)
![Methyl 4-[[[2-(2-methoxyanilino)-2-oxoacetyl]amino]methyl]benzoate](/img/structure/B4397730.png)
![N-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-5-methylfuran-2-carboxamide](/img/structure/B4397736.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4397748.png)
![isopropyl 5-(2-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4397756.png)
